2-[5-(4-Iodophenoxy)pentylamino]ethanol
Description
2-[5-(4-Iodophenoxy)pentylamino]ethanol is a synthetic organic compound featuring a pentylaminoethanol backbone with a 4-iodophenoxy substituent on the pentyl chain. Its structure combines an ethanolamine moiety (HOCH2CH2NH-) linked to a five-carbon chain (pentyl), which is further substituted with a para-iodophenoxy group.
Synthesis of this compound involves challenges in precursor preparation. For instance, converting hydroxy groups to tosylates (e.g., precursor 8a) yields 40.6%, while alternative routes using silver p-toluenesulfonate for bromo-to-tosylate conversion achieve higher yields (57.0%) .
Properties
IUPAC Name |
2-[5-(4-iodophenoxy)pentylamino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20INO2/c14-12-4-6-13(7-5-12)17-11-3-1-2-8-15-9-10-16/h4-7,15-16H,1-3,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDJFYIKPMMQNJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCCCNCCO)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-Iodophenoxy)pentylamino]ethanol typically involves a multi-step process. One common method starts with the iodination of phenol to produce 4-iodophenol. This intermediate is then reacted with 5-bromopentylamine to form 5-(4-iodophenoxy)pentylamine. Finally, the amino group is reacted with ethylene oxide to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[5-(4-Iodophenoxy)pentylamino]ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The iodophenoxy group can be reduced to a phenoxy group.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces phenoxy derivatives.
Substitution: Produces various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
2-[5-(4-Iodophenoxy)pentylamino]ethanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential effects on biological systems, including its interaction with cellular receptors.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[5-(4-Iodophenoxy)pentylamino]ethanol involves its interaction with specific molecular targets. The iodophenoxy group can interact with various receptors or enzymes, potentially modulating their activity. The aminoethanol moiety may also play a role in the compound’s overall biological activity by affecting cellular signaling pathways.
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key structural variations and physicochemical properties among 2-[5-(4-Iodophenoxy)pentylamino]ethanol and related compounds:
Physicochemical and Functional Properties
- Lipophilicity: The iodophenoxy group in the target compound significantly increases logP compared to the aminophenoxy analog, enhancing membrane permeability but reducing aqueous solubility .
- Reactivity: The amino group in 2-[[5-(4-aminophenoxy)pentyl]oxy]ethanol allows for facile derivatization (e.g., amide bond formation), whereas the iodine in the target compound enables radioiodination for imaging applications .
Research Findings and Challenges
- Synthetic Hurdles: The iodophenoxy group complicates precursor synthesis, as seen in the lower yield (40.6%) compared to bromo or amino analogs .
- Stability : Iodine’s electronegativity may increase susceptibility to nucleophilic substitution, necessitating stabilization strategies in formulation.
- Comparative Bioactivity : While Naepaine Hydrochloride exhibits anesthetic properties, the target compound’s bioactivity remains unexplored in the provided evidence, warranting further studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
